Androgen receptor degrader-2

Description

Androgen Receptor as a Critical Oncogenic Driver

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a fundamental role in the development and function of male reproductive tissues, most notably the prostate. In its physiological state, the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR's ligand-binding domain (LBD) induces a conformational change. This change facilitates receptor dimerization, nuclear translocation, and subsequent binding to specific DNA sequences known as androgen response elements (AREs). This process initiates the transcription of a suite of genes responsible for cell growth, proliferation, and survival.

In the context of prostate cancer, the AR signaling axis is a critical oncogenic driver. The vast majority of prostate cancers are androgen-dependent at their initial stages, relying on AR-mediated signaling for their growth and progression. This dependency has established the AR as a primary therapeutic target. However, tumors invariably develop resistance to therapies that block this pathway. Key mechanisms of resistance include AR gene amplification, which leads to receptor overexpression; the emergence of point mutations within the LBD that can render antagonists into agonists (e.g., F877L, T878A); and the expression of constitutively active AR splice variants (e.g., AR-V7) that lack the LBD and are therefore insensitive to traditional antagonists. The persistence of AR signaling through these resistance mechanisms necessitates the development of novel therapeutic strategies that can overcome these limitations.

Evolution of Androgen Receptor Targeting Strategies in Research

The research landscape for targeting the androgen receptor in prostate cancer has undergone significant evolution. The initial therapeutic approach, known as androgen deprivation therapy (ADT), focused on reducing the levels of circulating androgens. This was followed by the development of first-generation AR antagonists, such as Bicalutamide, which competitively inhibit androgen binding to the LBD. While initially effective, these compounds exhibit limited efficacy in castration-resistant prostate cancer (CRPC) and can display partial agonist activity in the context of AR overexpression.

This led to the development of second-generation, more potent AR antagonists, including Enzalutamide (B1683756) and Apalutamide. These agents bind to the AR with higher affinity and more effectively prevent nuclear translocation and DNA binding. Despite their improved activity, acquired resistance remains a major clinical challenge, driven by the AR mutations and splice variants described previously. The realization that merely inhibiting AR function is insufficient in many advanced disease settings spurred a paradigm shift in research: from receptor inhibition to receptor elimination. This new approach seeks to physically remove the AR protein from the cell, thereby abrogating all its signaling functions, regardless of mutational status or reliance on ligand binding.

Overview of Androgen Receptor Degraders

Androgen receptor degraders represent a novel class of therapeutic agents designed to induce the selective destruction of the AR protein. Instead of simply occupying the binding site, these molecules co-opt the cell's own protein disposal machinery to tag the AR for elimination, offering a potentially more profound and durable method of pathway inhibition.

Mechanistic Foundation: The Ubiquitin-Proteasome System in Targeted Protein Degradation

The efficacy of protein degraders is entirely dependent on the ubiquitin-proteasome system (UPS), the primary cellular pathway for regulated proteolysis in eukaryotes. The UPS is responsible for maintaining protein homeostasis by degrading misfolded, damaged, or short-lived regulatory proteins. The process involves a three-enzyme cascade:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin, a small regulatory protein, in an ATP-dependent manner.

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

E3 (Ubiquitin Ligase): Acts as the substrate recognition component. It specifically binds to both the target protein and the E2-ubiquitin complex, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.

The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome. The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the tagged protein into small peptides. Targeted protein degraders are engineered to hijack this natural process, forcing the E3 ligase to recognize and ubiquitinate a specific protein of interest, such as the androgen receptor, that it would not normally target.

Categorization of Androgen Receptor Degraders

AR degraders are broadly classified based on their distinct mechanisms of action for inducing AR degradation. The two principal categories are Proteolysis-Targeting Chimeras (PROTACs) and Selective Androgen Receptor Degraders (SARDs).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three distinct parts: (i) a "warhead" that binds to the target protein (the AR), (ii) a ligand that binds to an E3 ubiquitin ligase, and (iii) a chemical linker that connects the two. The PROTAC molecule does not inhibit the AR directly but acts as a molecular bridge, inducing proximity between the AR and the E3 ligase to form a ternary complex (AR-PROTAC-E3 Ligase). This induced proximity facilitates the polyubiquitination of the AR, marking it for destruction by the proteasome. A key feature of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple AR proteins before it is itself metabolized.

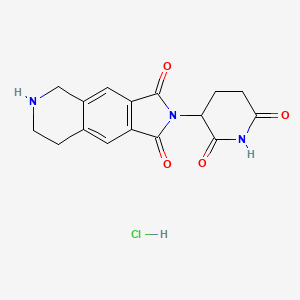

A specific example of this class is Androgen receptor degrader-2 . This compound is an AR PROTAC that utilizes a derivative of an AR antagonist as its warhead and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Research has demonstrated its potent and specific activity in degrading the AR protein in various prostate cancer cell lines.

In Vitro Degradation and Proliferation Activity: this compound has shown high efficacy in inducing the degradation of the AR protein. Its activity is often quantified by the DC₅₀ (concentration for 50% maximal degradation) and its anti-proliferative effect by the IC₅₀ (concentration for 50% inhibition of cell growth).

| Cell Line | AR Status | DC₅₀ (nM) | IC₅₀ (nM) |

|---|---|---|---|

| LNCaP | Wild-Type (T878A mutant) | ~1.0 | ~1.2 |

| VCaP | Wild-Type (Amplified) | ~0.2 | ~0.3 |

Activity Against Resistant AR Mutants: A significant advantage of the degradation approach is its potential to eliminate AR proteins harboring resistance-conferring mutations. This compound has been shown to effectively degrade not only wild-type AR but also clinically relevant mutants that render second-generation antagonists ineffective. Research findings indicate that it maintains potent degradation activity against the F877L mutant, which confers resistance to Enzalutamide.

| AR Form | Associated Resistance | Degradation by this compound |

|---|---|---|

| AR-WT | Sensitive | Potent Degradation |

| AR F877L | Resistance to Enzalutamide | Potent Degradation |

| AR-V7 | Resistance to LBD-targeting drugs | No Degradation (Lacks LBD binding site) |

As indicated in Table 2, while PROTACs like this compound are effective against LBD point mutations, they are generally ineffective against LBD-lacking splice variants like AR-V7 because their warhead requires the LBD for binding.

Molecular Glues (Highlighting this compound)

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.org This approach has gained significant traction in the field of targeted protein degradation.

This compound is a notable example of a molecular glue designed to degrade the androgen receptor. medchemexpress.com Research has demonstrated its efficacy in inducing the degradation of the AR protein. Specifically, in VCaP prostate cancer cells, a cell line known for androgen receptor gene amplification, this compound exhibits a half-maximal degradation concentration (DC50) of 0.3-0.5 μM. medchemexpress.commedchemexpress.comnih.gov This indicates that it is a potent degrader of the androgen receptor within this cellular context. medchemexpress.com

Another example of a molecular glue targeting the androgen receptor is VNPP433-3β , a derivative of galeterone (B1683757). nih.govmedchemexpress.com This compound facilitates the interaction between the androgen receptor and the MDM2 E3 ligase, leading to the degradation of both full-length AR and its splice variants, such as AR-V7. nih.govmdpi.com Studies in CWR22Rv1 and LNCaP prostate cancer cells have shown that VNPP433-3β treatment leads to a dose-dependent degradation of AR and AR-V7. nih.govaacrjournals.org Furthermore, it has been shown to disrupt the interaction between AR and HSP90, further promoting its degradation. nih.gov

Interactive Table 1: Activity of Androgen Receptor Molecular Glues

| Compound Name | Mechanism | Cell Line(s) | Key Findings |

| This compound | Molecular Glue | VCaP | DC50 of 0.3-0.5 μM medchemexpress.commedchemexpress.com |

| VNPP433-3β | Molecular Glue (recruits MDM2 E3 ligase) | CWR22Rv1, LNCaP | Degrades full-length AR and AR-V7 nih.govmedchemexpress.com |

Hydrophobic Tag-Based Degraders

Hydrophobic tag-based degradation is another strategy for targeted protein destruction. This method involves attaching a hydrophobic moiety to a ligand that binds to the target protein. The resulting chimeric molecule, when bound to the target, presents a hydrophobic surface that mimics a misfolded protein, triggering the cell's quality control machinery to degrade the protein via the ubiquitin-proteasome system. frontiersin.org

A common hydrophobic tag utilized in this approach is the adamantane (B196018) group. frontiersin.orgrhhz.netnih.gov Research has focused on creating AR degraders by linking AR antagonists, such as RU59063, to adamantane-based hydrophobic tags through various linkers. nih.gov One such compound, Compound D-4-6 , has demonstrated significant AR protein degradation. nih.gov In LNCaP cells, Compound D-4-6 achieved a 57% reduction in AR protein levels at a concentration of 5 μM and nearly 90% degradation at 20 μM after 24 hours. nih.gov This compound also inhibited the proliferation of LNCaP cells with an IC50 value of 4.77 ± 0.26 μM. nih.gov

Interactive Table 2: Research Findings for a Hydrophobic Tag-Based AR Degrader

| Compound Name | Target Ligand | Hydrophobic Tag | Cell Line | Degradation Activity | Antiproliferative Activity (IC50) |

| Compound D-4-6 | RU59063 | Adamantane-based | LNCaP | 57% at 5 μM; ~90% at 20 μM (24h) nih.gov | 4.77 ± 0.26 μM nih.gov |

Alternative Degradation Mechanisms

Beyond molecular glues and hydrophobic tagging, other mechanisms are being explored to induce androgen receptor degradation. One such strategy is leveraging the autophagy pathway. Autophagy is a cellular process involving the degradation of cellular components through lysosomes.

One example of a compound that utilizes this pathway is ATC-324 , an AUTOphagy-TArgeting Chimera (AUTOTAC). nih.gov This molecule is composed of the AR inhibitor enzalutamide linked to a ligand for the autophagy receptor p62/SQSTM1. nih.gov ATC-324 induces the formation of a complex between the androgen receptor and p62, leading to the autophagic-lysosomal degradation of the AR. nih.govaacrjournals.org This approach has been shown to be effective against AR mutants and can co-degrade AR-v7. nih.gov In LNCaP cells, ATC-324 has a half-maximal degradation concentration (DC50) of 2.05 µmol/L. aacrjournals.org

Other alternative approaches include targeting different domains of the androgen receptor, such as the N-terminal domain (NTD) or the DNA-binding domain (DBD), to induce degradation. nih.gov These strategies aim to overcome resistance mechanisms that arise from mutations in the ligand-binding domain. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16ClN3O4 |

|---|---|

Molecular Weight |

349.77 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5,6,7,8-tetrahydropyrrolo[3,4-g]isoquinoline-1,3-dione;hydrochloride |

InChI |

InChI=1S/C16H15N3O4.ClH/c20-13-2-1-12(14(21)18-13)19-15(22)10-5-8-3-4-17-7-9(8)6-11(10)16(19)23;/h5-6,12,17H,1-4,7H2,(H,18,20,21);1H |

InChI Key |

SJPPLXLJZHLCNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCCC4=C3.Cl |

Origin of Product |

United States |

Preclinical Efficacy and Cellular Impact of Androgen Receptor Degrader 2

In Vitro Characterization of Androgen Receptor Degrader-2 Efficacy

The in vitro evaluation of this compound has focused on its primary function: the degradation of the androgen receptor and the downstream consequences of this action in cancer cell lines.

Quantitative Assessment of Androgen Receptor Degradation (DC50 values for this compound in VCaP cells)

This compound (also referred to as Compound 2) has been characterized as a molecular glue that effectively induces the degradation of the androgen receptor. abmole.com In the androgen-sensitive VCaP human prostate cancer cell line, which overexpresses wild-type AR, this compound demonstrated a half-maximal degradation concentration (DC50) value in the range of 0.3-0.5 μM. abmole.com This quantitative measure establishes its activity in reducing AR protein levels within a cellular context.

Androgen Receptor Degradation in VCaP Cells

| Compound | Cell Line | DC50 Value (µM) | Source(s) |

|---|

Degradation Profiles Across Androgen Receptor Variants and Mutants

While other molecular glue degraders have shown efficacy against clinically relevant AR mutants and splice variants (such as AR-V7), specific data detailing the degradation profile of this compound across a panel of these AR variants and mutants are not available in the reviewed scientific literature.

Impact on Androgen Receptor-Driven Transcriptional Activity

The degradation of the androgen receptor is expected to lead to a significant reduction in the transcription of AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene). However, specific studies quantifying the impact of this compound on AR-driven transcriptional activity have not been detailed in the available sources.

Modulation of Cellular Proliferation in Androgen Receptor-Positive Cell Lines

A primary therapeutic goal of AR degradation is the inhibition of proliferation in AR-dependent cancer cells. While this is a known effect of potent AR degraders, quantitative data, such as IC50 values for cell growth inhibition by this compound in specific AR-positive cell lines, are not present in the reviewed literature.

Apoptosis Induction in Androgen Receptor-Dependent Systems

By eliminating the pro-survival signaling driven by the androgen receptor, AR degraders can induce programmed cell death, or apoptosis. Although this is a key mechanism for anti-cancer efficacy, specific experimental results demonstrating apoptosis induction by this compound are not available in the consulted scientific reports.

Mechanistic Investigations in Cellular Models

This compound is classified as a molecular glue. abmole.com This class of molecules represents an innovative strategy for targeted protein degradation. medchemexpress.cn The mechanism of action for a molecular glue involves inducing or stabilizing the interaction between a target protein and an E3 ubiquitin ligase, which would not typically occur. medchemexpress.cn

In the case of this compound, it is proposed to function by facilitating the formation of a ternary complex between the androgen receptor and an E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the AR protein. This polyubiquitination serves as a marker, targeting the androgen receptor for recognition and subsequent degradation by the 26S proteasome, thereby eliminating the protein from the cell. medchemexpress.cn

Table of Mentioned Compounds

| Compound Name |

|---|

Analysis of Ternary Complex Formation via Biochemical Assays

The mechanism of action for many protein degraders, including molecular glues and Proteolysis Targeting Chimeras (PROTACs), involves the formation of a ternary complex, which consists of the target protein, the degrader molecule, and an E3 ubiquitin ligase. nih.govtandfonline.com This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. nih.govresearchgate.netbiorxiv.org

Biochemical assays are crucial for confirming and characterizing the formation of this ternary complex. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are employed to observe the proximity of the target protein and the E3 ligase in the presence of the degrader. bmglabtech.com For instance, a TR-FRET assay can be designed using a labeled antibody against the target protein (e.g., BRD4) and a labeled E3 ligase (e.g., DCAF16). The formation of the ternary complex brings the fluorophores into close proximity, resulting in a measurable FRET signal. bmglabtech.com Isothermal titration calorimetry (ITC) is another method used to characterize the interactions within the ternary complex. bmglabtech.com

In the context of AR degraders, studies have proposed that molecules like VNPP433-3β, a molecular glue, induce the formation of a ternary complex involving the androgen receptor and the MDM2 E3 ligase, leading to AR degradation. nih.gov Similarly, the PROTAC ARV-110 (Bavdegalutamide) utilizes the cereblon E3 ligase to form a ternary complex with the AR, enabling its degradation. aacrjournals.org The efficiency of ternary complex formation is a key determinant of a degrader's potency. tandfonline.com

Protein Level Quantification by Western Blotting

Western blotting is a fundamental technique used to quantify the reduction in target protein levels following treatment with a degrader. Numerous studies have utilized this method to demonstrate the efficacy of various AR degraders.

For example, treatment of prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1 with AR degraders has consistently shown a dose- and time-dependent decrease in AR protein levels. life-science-alliance.orgresearchgate.net The compound IRC117539 was shown to degrade both full-length AR and a truncated variant in 22Rv1 cells. life-science-alliance.orgresearchgate.net Similarly, ARD-61, a PROTAC AR degrader, effectively reduced AR protein levels in multiple AR-positive breast cancer cell lines. nih.gov

The specificity of degradation can also be assessed. For instance, the degradation of AR by ARD-61 was blocked by pretreatment with an AR antagonist, a VHL ligand (the E3 ligase recruited by ARD-61), and inhibitors of the ubiquitination-proteasome pathway, confirming its mechanism of action. nih.gov Furthermore, proteomic analyses have confirmed the high selectivity of some degraders for the AR protein. nih.govasco.org

| Compound | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| AR Degrader-2 (as a molecular glue) | VCaP | Degrades AR with a DC50 of 0.3-0.5 μM. | medchemexpress.com |

| IRC117539 | LNCaP, VCaP, 22Rv1 | Dose-dependent degradation of full-length and truncated AR isoforms. | life-science-alliance.orgresearchgate.net |

| ARD-61 | MDA-MB-453, MCF-7, BT-549, HCC1428, MDA-MB-415 | Potent AR degradation with DC50 values in the low nanomolar range. | nih.gov |

| ARV-110 (Bavdegalutamide) | LNCaP, VCaP | Robust AR degradation with a DC50 of ~1 nM. aacrjournals.orgasco.org | aacrjournals.orgasco.org |

Transcriptional and Conformational Profiling of Androgen Receptor

Beyond simply reducing protein levels, AR degraders also impact the transcriptional activity and conformation of the androgen receptor. By degrading the AR, these compounds effectively inhibit the transcription of AR target genes, which are crucial for prostate cancer cell growth and survival. nih.govelifesciences.org

Studies have shown that treatment with AR degraders leads to a significant downregulation of AR target genes such as PSA (prostate-specific antigen) and TMPRSS2. nih.govasco.orgaacrjournals.org For instance, ARD-61 treatment resulted in decreased expression of AR target genes as revealed by RNA-sequencing. nih.gov Similarly, ARV-110 suppressed the expression of the AR-target gene PSA in VCaP cells. asco.org

The conformational changes induced by some degraders are also a key aspect of their mechanism. The binding of a degrader can promote a distinct conformation of the AR that is prone to degradation. aacrjournals.org For example, UT-34 is reported to promote a conformation different from that induced by the competitive antagonist enzalutamide (B1683756), leading to AR degradation via the ubiquitin-proteasome system. aacrjournals.org Some degraders, like Z15, have a bifunctional mechanism, acting as both an AR antagonist and a degrader by interacting with both the ligand-binding domain (LBD) and the activation function-1 (AF-1) region of the AR. elifesciences.org This dual action can overcome resistance mechanisms associated with AR mutations and splice variants. elifesciences.org

| Compound | Assay/Method | Key Finding | Reference |

|---|---|---|---|

| UT-34 | Gene expression assays | Promotes a distinct AR conformation leading to degradation. | aacrjournals.org |

| Z15 | Transcriptional activity assays | Efficiently suppresses AR, AR mutants, and ARVs transcriptional activity. elifesciences.org | elifesciences.org |

| ARD-61 | RNA-sequencing | Decreased AR target gene expression and signaling. nih.gov | nih.gov |

| ARV-110 | Gene expression analysis | Suppresses the expression of the AR-target gene PSA. asco.org | asco.org |

In Vivo Efficacy of Androgen Receptor Degraders

The promising in vitro results of AR degraders have been further validated in various in vivo models, demonstrating their potential as effective therapeutics for advanced prostate cancer. These studies primarily utilize xenograft and patient-derived xenograft (PDX) models to assess anti-tumor activity and in vivo AR degradation.

Xenograft Model Studies

Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. Several AR degraders have shown significant efficacy in these models.

For instance, ARV-110 demonstrated significant inhibition of tumor growth in LNCaP and VCaP xenograft models. asco.org Notably, it also showed efficacy in a long-term, castrate, enzalutamide-resistant VCaP tumor model, highlighting its potential to overcome acquired resistance. asco.org Another degrader, 67-b, exhibited tumor regression in an enzalutamide-resistant xenograft model (c4-2b–ENZ). acs.org

The orally bioavailable degrader UT-34 was effective in inhibiting the growth of enzalutamide-resistant CRPC xenografts and even induced tumor regression at doses that caused AR degradation. aacrjournals.org This suggests that degradation, rather than mere antagonism, may be necessary for tumor shrinkage. aacrjournals.org Similarly, the PROTAC degrader ARD-61 was more effective than enzalutamide in achieving tumor growth inhibition in the MDA-MB-453 xenograft model. nih.gov

Patient-Derived Xenograft (PDX) Model Applications

Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from a patient directly into mice, are considered to better recapitulate the heterogeneity and molecular features of human tumors. nih.gov

The AR degrader ARV-110 has shown substantial AR degradation and greater tumor growth inhibition compared to enzalutamide in an AR-expressing PDX model. aacrjournals.orgasco.org Another novel PROTAC, NP18, which targets the N-terminal domain of AR, exhibited remarkably superior antitumor activity in a PDX model compared to its parent compound. nih.gov The use of PDX models provides strong preclinical evidence for the potential clinical utility of these degraders in a setting that more closely mimics human disease. nih.govresearchgate.net

In Vivo Androgen Receptor Degradation Assessment

A critical aspect of evaluating AR degraders in vivo is confirming that their anti-tumor activity is associated with the degradation of the target protein within the tumor tissue.

In mouse xenograft studies with ARV-110, greater than 90% AR degradation was observed at a 1 mg/kg oral dose. asco.org Western blot analysis of tumors from mice treated with ARV-110 confirmed substantial AR degradation. aacrjournals.org Similarly, the degrader ARD-2585 was shown to effectively reduce AR protein levels in VCaP tumor tissue in a xenograft model. researchgate.net The PROTAC degrader PSMA-ARD-203 also demonstrated efficient AR degradation in LNCaP tumors. biorxiv.org These in vivo degradation assessments provide a direct link between the mechanism of action of the degrader and its therapeutic effect.

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| ARV-110 (Bavdegalutamide) | VCaP xenograft, PDX | >90% AR degradation in vivo; greater tumor growth inhibition than enzalutamide. aacrjournals.orgasco.org | aacrjournals.orgasco.org |

| UT-34 | Enzalutamide-resistant CRPC xenograft | Induced regression of enzalutamide-resistant tumors at doses causing AR degradation. | aacrjournals.org |

| 67-b | Enzalutamide-resistant xenograft (c4-2b–ENZ) | Exhibited tumor regression. | acs.org |

| NP18 | 22Rv1 xenograft, PDX | Superior antitumor activity compared to the parent compound EPI-002. nih.gov | nih.gov |

| ARD-61 | MDA-MB-453 xenograft | More effective than enzalutamide in tumor growth inhibition. nih.gov | nih.gov |

Tumor Growth Inhibition in Preclinical Animal Models

The preclinical efficacy of second-generation androgen receptor (AR) degraders in curbing tumor progression has been substantiated across various animal models, particularly in the context of prostate cancer. These compounds have demonstrated significant tumor growth inhibition, often surpassing the effects of standard-of-care AR pathway inhibitors like enzalutamide.

Research in xenograft models has provided robust evidence for the anti-tumor activity of these degraders. For instance, the PROteolysis TArgeting Chimera (PROTAC) AR degrader bavdegalutamide (B8270050) (ARV-110) has shown substantial AR degradation and greater tumor growth inhibition compared to enzalutamide in an AR-expressing patient-derived xenograft (PDX) mouse model. aacrjournals.orgnih.gov Furthermore, bavdegalutamide demonstrated robust efficacy in animal models of prostate cancer resistant to both enzalutamide and abiraterone (B193195). aacrjournals.orgnih.gov It has proven effective at achieving anti-tumor activity in both enzalutamide-naïve and enzalutamide-resistant prostate cancer xenograft models. oncodna.com Another potent, orally active PROTAC, ARD-2585, was found to be more efficacious than enzalutamide in inhibiting the growth of VCaP tumors in xenograft models. umich.edu

Similarly, the degrader CC-199 has shown significant tumor volume reductions in validated models of advanced castration-resistant prostate cancer (CRPC) and in therapy-resistant PDXs, including those with acquired resistance to enzalutamide. aacrjournals.org Another compound, UT-34, was also effective in inhibiting the growth of enzalutamide-resistant CRPC xenografts. herabiolabs.comaacrjournals.org In preclinical models, UT-34 induced the regression of enzalutamide-resistant tumors. aacrjournals.org Its predecessor, UT-155, also demonstrated a reduction in tumor growth across three different prostate cancer models. aacrjournals.org

Other compounds have also shown promise in preclinical settings. A derivative of darolutamide (B1677182) was reported to have superior anti-tumor efficacy against castration-resistant VCaP xenografts when compared to enzalutamide. nih.gov The small molecule HG122 suppressed 22RV1 cell-derived xenograft tumor growth by 82%, a notable improvement over the 60% reduction achieved by enzalutamide under the same conditions. frontiersin.org Additionally, the natural product Ailanthone exhibited a strong anti-cancer effect in in vivo xenograft models of prostate cancer. frontiersin.org The AR degrader ARD-1676 has also been shown to inhibit VCaP tumor growth in mouse xenograft models. medchemexpress.com

These findings highlight the potential of AR degraders to overcome resistance mechanisms that limit the efficacy of current AR-targeted therapies. By inducing the degradation of the AR protein, these molecules can suppress AR signaling more completely and durably, leading to significant tumor growth inhibition in preclinical models of advanced and resistant prostate cancer. nih.govnih.gov

Preclinical Efficacy of Androgen Receptor Degraders in Xenograft Models

| Compound Name | Preclinical Model | Key Finding | Source |

| Bavdegalutamide (ARV-110) | AR-expressing PDX | Greater tumor growth inhibition compared to enzalutamide. | aacrjournals.orgnih.gov |

| Bavdegalutamide (ARV-110) | Enzalutamide/Abiraterone-resistant models | Showed robust tumor growth inhibition. | aacrjournals.orgnih.gov |

| ARD-2585 | VCaP xenograft | More efficacious in inhibiting tumor growth than enzalutamide. | umich.edu |

| CC-199 | Advanced CRPC and therapy-resistant PDX models | Achieved significant tumor volume reductions. | aacrjournals.org |

| UT-34 | Enzalutamide-resistant CRPC xenografts | Effective in inhibiting tumor growth and inducing regression. | herabiolabs.comaacrjournals.org |

| UT-155 | Prostate cancer models (unspecified) | Reduced growth of tumors in three distinct models. | aacrjournals.org |

| Darolutamide derivative | Castration-resistant VCaP xenografts | Superior anti-tumor efficacy compared to enzalutamide. | nih.gov |

| HG122 | 22RV1 xenograft | 82% tumor growth suppression compared to 60% by enzalutamide. | frontiersin.org |

| Ailanthone | Prostate cancer xenograft models | Exhibited a strong anti-cancer effect. | frontiersin.org |

| ARD-1676 | VCaP xenograft | Inhibited tumor growth. | medchemexpress.com |

Structural Design Principles and Structure Activity Relationship Sar of Androgen Receptor Degrader 2 Class

Molecular Interactions Governing Androgen Receptor Engagement by Molecular Glues

Molecular glues are small molecules, typically under 500 Daltons, that facilitate the formation of a ternary complex between a target protein, such as the AR, and an E3 ligase. mdpi.comnih.gov Unlike traditional inhibitors that block a protein's active site, molecular glues reshape the surface of the E3 ligase, creating a new interface for the target protein to bind. nih.govemolecules.com This induced proximity is the cornerstone of their mechanism. nih.gov

The interaction between the molecular glue and the AR is a critical determinant of the degrader's efficacy. For instance, some lead compounds have been shown to bind to the TAU1 and AF-1 functional subdomains within the AR N-terminus (NTD), a region shared by both the full-length AR (AR-fl) and its splice variants like AR-V7. aacrjournals.org This dual targeting is a significant advantage in treating resistant forms of prostate cancer where AR-V7 is prevalent. aacrjournals.org The binding is often stabilized by a network of hydrogen bonds and charge interactions, which can provide higher affinity and specificity compared to small molecule inhibitors targeting protein-protein interaction interfaces. nih.gov

One example of a molecular glue, VNPP433-3β, a derivative of galeterone (B1683757), has been shown to induce the physical proximity of the AR and the E3 ligase MDM2. mdpi.comnih.gov Molecular modeling and co-immunoprecipitation experiments suggest that VNPP433-3β interacts with both proteins, thereby stabilizing the ternary complex and promoting AR degradation. nih.gov

E3 Ubiquitin Ligase Binding and Recruitment by Molecular Glues

The recruitment of an E3 ubiquitin ligase is the second critical step in the degradation process. Molecular glues effectively "hijack" the cell's natural protein disposal system—the ubiquitin-proteasome system. mdpi.comnih.gov The choice of E3 ligase and the design of the molecule to engage it are central to the development of these degraders.

While over 600 E3 ligases are known, only a handful have been successfully utilized in targeted protein degradation. cas.org Cereblon (CRBN) is one of the most extensively used E3 ligases for this purpose. frontiersin.org Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are classic examples of molecular glues that bind to CRBN, altering its substrate specificity to include neo-substrates like the transcription factors IKZF1 and IKZF3. nih.gov This same principle is applied to AR degraders. For example, the clinically advanced AR degraders ARV-110 and ARV-766 utilize CRBN binders. mdpi.com

Another E3 ligase, MDM2, has also been targeted. An early proof-of-concept study used the MDM2 antagonist nutlin as the E3 ligase ligand in a proteolysis-targeting chimera (PROTAC) to degrade the AR. mdpi.comnih.gov More recently, the molecular glue VNPP433-3β was shown to facilitate the interaction between the AR and the MDM2 E3 ligase. nih.gov Some research has also focused on identifying novel E3 ligase recruiters. For instance, chemoproteomic profiling has revealed interactions between a CDK4 degrader with a fumarate (B1241708) handle and RNF126, among other RING-family E3 ligases. acs.org

The interaction between the molecular glue and the E3 ligase can induce conformational changes in the ligase, which promotes the formation of a stable ternary complex with the target protein. nih.gov This complex formation is a catalytic process, where a single degrader molecule can mediate the degradation of multiple target protein molecules. cas.org

Optimization Strategies for Molecular Glue Androgen Receptor Degraders

The optimization of molecular glue AR degraders involves a multifaceted approach, focusing on enhancing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to improve desired characteristics. nih.govacs.org

One key strategy is hit-to-lead optimization following high-throughput screening. For example, a screen of approximately 170,000 compounds led to the identification of a hit compound that degrades both AR-V7 and full-length AR. aacrjournals.org Subsequent medicinal chemistry and SAR studies yielded more potent lead compounds with IC50 values below 100 nM. aacrjournals.org Another study on N-heterocycle-substituted hydantoins identified specific structural motifs required for the degradation of both AR and AR-V7. acs.org

The development of transposable chemical handles is another innovative optimization strategy. acs.org Researchers have identified a "fumarate" handle that can be appended to various protein-targeting ligands to convert them into molecular glue degraders. researchgate.net This modular approach could significantly streamline the design of new degraders for a range of targets, including the AR. acs.org

Furthermore, cyclization of initial lead compounds can improve metabolic stability, a critical factor for in vivo efficacy. nih.gov For instance, an initial tertiary aniline (B41778) with SARD activity but poor metabolic stability was improved by cyclization into indolyl and indolinyl propanamides, which demonstrated submicromolar AR antagonism and degradation. nih.gov

Table 1: Research Findings on Optimization of AR Degraders

| Compound/Strategy | Key Finding | Source |

|---|---|---|

| Hit-to-lead Optimization | A high-throughput screen and subsequent SAR studies led to potent AR-V7/AR-fl degraders with IC50 < 100 nM. aacrjournals.org | aacrjournals.org |

| N-heterocycle-substituted hydantoins | SAR studies identified structural motifs essential for dual AR/AR-V7 degradation, leading to a potent compound (27c). acs.org | acs.org |

| Fumarate Handle | A transposable covalent handle was developed to convert protein-targeting ligands into molecular glue degraders. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Cyclization | Cyclization of a lead compound with poor metabolic stability resulted in metabolically stable and potent AR degraders. nih.gov | nih.gov |

Computational Approaches in Molecular Glue Design and Prediction

Computational methods are playing an increasingly vital role in the rational design and prediction of the efficacy of molecular glue degraders, helping to reduce the time and cost associated with experimental screening.

The formation of a stable ternary complex between the target protein, the molecular glue, and the E3 ligase is considered essential for successful degradation. researchgate.net However, experimentally determining the structures of these complexes is challenging. researchgate.net Computational modeling provides a powerful alternative for visualizing and analyzing these interactions.

In silico tools can predict how a molecular glue might bind to both the AR and the E3 ligase, providing insights into the specific interactions that stabilize the ternary complex. nih.gov These models can be used to rationalize experimental findings and guide the design of new molecules with improved binding affinity and cooperativity. diva-portal.org Modeling approaches often treat molecular glues as "linkerless PROTACs," leveraging established techniques from PROTAC design. chemcomp.com The process can involve alternating between sampling the protein-protein interaction space and the conformational space of the molecular glue molecule to build a comprehensive model of the ternary complex. researchgate.net

AI tools like AiPROTAC have been developed to predict the degradation capacity of PROTACs and can be adapted for molecular glues. researchgate.netbiorxiv.org These tools often integrate graph augmentation, message-passing encoders, and cross-attention mechanisms within a contrastive learning framework to enhance prediction accuracy. biorxiv.org AiPROTAC was successfully used to design a novel AR degrader, GT19, which demonstrated enhanced in vitro degradation compared to the clinical candidate Bavdegalutamide (B8270050) (ARV-110). researchgate.netbiorxiv.org

Table 2: AI Tools and Their Applications in Degrader Design

| AI Tool/Approach | Application | Key Outcome | Source |

|---|---|---|---|

| AiPROTAC | Predicts degradation capacity of PROTACs; used to design novel AR degraders. | Designed GT19, a novel AR degrader with enhanced in vitro degradation compared to ARV-110. researchgate.netbiorxiv.org | researchgate.netbiorxiv.orgbiorxiv.org |

| Rosetta | AI-assisted rational design of peptide-based PROTACs. | Designed a peptide antagonist with high binding affinity for the AR DNA binding domain. nih.gov | nih.gov |

| GlueMap | Integrates structural modeling, molecular dynamics, and machine learning to discover and optimize molecular glues. | Successfully recovered known molecular glue degraders and identified novel candidates through virtual screening. researchgate.net | researchgate.net |

Addressing Mechanisms of Resistance with Androgen Receptor Degrader 2

Overcoming Androgen Receptor Point Mutations

Point mutations in the ligand-binding domain (LBD) of the androgen receptor are a common mechanism of acquired resistance to second-generation antiandrogens. elifesciences.orgnih.gov These mutations can alter the LBD's structure, converting antagonists into agonists and reactivating AR signaling. nih.gov Androgen receptor degraders, such as bavdegalutamide (B8270050) (ARV-110), have demonstrated the ability to effectively degrade not only the wild-type (WT) AR but also clinically relevant mutant forms of the receptor. urotoday.comasco.orgnih.gov

Research has shown that this class of degraders can neutralize various resistance-conferring mutations. For instance, bavdegalutamide retains activity against AR proteins with mutations like F876L, T877A, M896V, and H874V. medchemexpress.com The enzalutamide-based PROTAC ARCC-4 has also shown superior performance over enzalutamide (B1683756) in cells with F876L and T877A mutations. mdpi.comnih.gov

A second-generation degrader, ARV-766, targets a range of mutations associated with poor prognosis, including L702H, H875Y, and T878A. targetedonc.comonclive.com Clinical data from a phase 1/2 study of ARV-766 showed that 43% of evaluable patients with AR LBD mutations experienced a prostate-specific antigen (PSA) decline of at least 50%. targetedonc.comonclive.com Similarly, bavdegalutamide has shown consistent antitumor efficacy in patients with T878X and H875Y mutations, with about half of these patients showing a significant reduction in PSA levels. mdpi.comnih.gov Other degraders in development, like BMS-986365, have also demonstrated preclinical and clinical activity in models with both WT AR and LBD mutations. urotoday.comurotoday.com

Table 1: Activity of Androgen Receptor Degraders Against Common AR Point Mutations

| AR Degrader Compound | Targeted AR Mutations | Reported Research Finding | Source |

|---|---|---|---|

| Bavdegalutamide (ARV-110) | F876L, T877A, M896V, H874V, T878X, H875Y | Effectively degrades these mutant AR proteins and demonstrates antitumor efficacy in patients harboring T878X and H875Y mutations. mdpi.comnih.govmedchemexpress.com | mdpi.comnih.govmedchemexpress.com |

| ARV-766 | L702H, H875Y, T878A | Targets and degrades these common resistance mutations. targetedonc.comonclive.com Showed a ≥50% PSA decline in 43% of patients with AR LBD mutations. targetedonc.com | targetedonc.comonclive.com |

| ARCC-4 | F876L, T877A | Demonstrated superior performance over enzalutamide in prostate tumor cells with these mutations. mdpi.comnih.gov | mdpi.comnih.gov |

| BMS-986365 (CC-94676) | Various LBD mutations | Demonstrated preclinical and clinical activity in models with AR LBD mutations, showing clinical benefit regardless of mutational status. urotoday.comurotoday.com | urotoday.comurotoday.com |

| Z15 | T877A, F876L | Efficiently inhibited the transcriptional activities of these AR mutants. elifesciences.orgnih.gov | elifesciences.orgnih.gov |

Strategies to Counter Resistance to Conventional Androgen Receptor Antagonists

The emergence of resistance to conventional AR antagonists like enzalutamide is a primary driver for developing new therapeutic strategies. nih.gov AR degraders offer a fundamentally different mechanism of action that directly counters the limitations of these occupancy-based inhibitors. mdpi.comnih.gov

The core strategy is the shift from inhibition to elimination. Conventional antagonists competitively bind to the AR LBD, but resistance can emerge through AR overexpression or mutations that reduce antagonist efficacy or convert them to agonists. nih.govnih.gov AR degraders, by contrast, physically remove the AR protein, rendering these common resistance mechanisms ineffective. nih.govnih.gov This degradation is catalytic, meaning a single degrader molecule can trigger the destruction of multiple AR proteins, enhancing therapeutic potency. aacrjournals.orgaacrjournals.org

Preclinical and clinical studies have consistently shown that AR degraders are active in models resistant to conventional antagonists.

Bavdegalutamide (ARV-110) has demonstrated significant tumor growth inhibition in enzalutamide-resistant and abiraterone-resistant animal models. nih.govurotoday.comasco.org It has also shown clinical activity in patients who have progressed on enzalutamide and/or abiraterone (B193195). urotoday.comoncodna.com

ARD-61 was shown to be effective in various enzalutamide-resistant models, exhibiting more potent anti-proliferative and pro-apoptotic effects compared to approved antagonists. nih.govnih.gov

BMS-986365 is a first-in-class molecule with a dual mechanism, acting as both an AR degrader and a direct antagonist. urotoday.comurotoday.com This dual action has the potential to overcome resistance in heavily pre-treated patients, and it has shown anti-tumor activity in patients with prior exposure to AR pathway inhibitors. aacrjournals.orgurotoday.com

This body of evidence highlights that the targeted degradation of the AR protein is a robust strategy to overcome the primary mechanisms of resistance that plague conventional AR-targeted therapies. nih.govnih.gov

Table 3: Comparison of AR Degraders vs. Conventional Antagonists in Resistance Settings

| Feature | Conventional AR Antagonists (e.g., Enzalutamide) | Androgen Receptor Degraders (e.g., Bavdegalutamide) | Source |

|---|---|---|---|

| Mechanism of Action | Occupancy-driven competitive inhibition of the AR LBD. | Event-driven, catalytic degradation of the entire AR protein via the ubiquitin-proteasome system. mdpi.comnih.gov | mdpi.comnih.gov |

| Effectiveness Against AR Amplification | Efficacy can be limited as high levels of AR protein overwhelm the antagonist. elifesciences.orgnih.gov | Effective due to catalytic mechanism that eliminates overexpressed AR protein. elifesciences.orgasco.org | elifesciences.orgnih.govasco.org |

| Effectiveness Against AR LBD Mutations | Can be rendered ineffective or converted into agonists by certain mutations (e.g., F876L). nih.govnih.gov | Retain activity and effectively degrade many clinically relevant mutant AR proteins. urotoday.comasco.orgtargetedonc.com | urotoday.comnih.govnih.govasco.orgtargetedonc.com |

| Activity in Resistant Models | Define the resistance setting. | Demonstrate robust tumor growth inhibition and clinical activity in enzalutamide- and abiraterone-resistant models. nih.govurotoday.comasco.org | nih.govurotoday.comasco.org |

Future Directions and Translational Perspectives for Androgen Receptor Degrader 2 Modality

Development of Next-Generation Molecular Glue Androgen Receptor Degraders

The development of next-generation molecular glue androgen receptor (AR) degraders is focused on overcoming the limitations of current AR-targeted therapies, particularly resistance mediated by AR mutations and splice variants. A primary challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) targeted by traditional antagonists. oncozine.comaacrjournals.org

A significant advancement is the creation of first-in-class molecular glue degraders that can target and degrade both the full-length AR (AR-FL) and the resistant AR-V7 variant. oncozine.com One such compound, AR-600, was identified from a large chemical library screen for its ability to directly bind AR-V7. aacrjournals.org This small molecule induces proteasomal-mediated degradation of both AR-FL and AR-V7. aacrjournals.org Preclinical studies have demonstrated its potent anti-proliferative effects in prostate cancer cell lines that express different forms of the AR. aacrjournals.org

Another innovative strategy involves targeting the N-terminal domain (NTD) of the androgen receptor. oncozine.com Since the NTD is shared by both full-length AR and its splice variants, degraders that bind to this region offer a dual-targeting approach in a single molecule. oncozine.com This mechanism has the potential to not only treat existing resistance but also prevent the emergence of AR-V7-driven disease. oncozine.com These next-generation compounds have shown higher potency than standard-of-care treatments like enzalutamide (B1683756) in preclinical models. oncozine.com

| Cell Line | Predominant AR Form | AR-600 IC50 |

|---|---|---|

| 22RV1 | AR-V7 | 23 nM aacrjournals.org |

| C4-2 | Full-Length AR (AR-FL) | 51 nM aacrjournals.org |

Exploration of Novel E3 Ubiquitin Ligases for Molecular Glue Recruitment

The efficacy of molecular glue degraders is contingent on their ability to recruit an E3 ubiquitin ligase to the target protein. The vast majority of current degraders, including both PROTACs and molecular glues, utilize a very small subset of the more than 600 known E3 ligases, primarily Cereblon (CRBN) and Von Hippel-Lindau (VHL). cas.orgdrughunter.com This reliance limits the scope of degradable targets and can lead to acquired resistance. Consequently, a major focus of future research is the exploration and exploitation of novel E3 ligases to expand the therapeutic potential of this modality. cas.orgdrughunter.com

In the context of androgen receptor degradation, researchers are actively moving beyond CRBN and VHL. A notable example is the development of VNPP433-3β, a next-generation galeterone (B1683757) analog. nih.govnih.gov This compound functions as a molecular glue that facilitates physical proximity between the androgen receptor and the MDM2 E3 ligase, resulting in the ubiquitination and subsequent proteasomal degradation of AR. nih.govnih.govmdpi.com The recruitment of MDM2, an E3 ligase not traditionally used in this context, represents a significant step in diversifying the E3 ligase toolbox for AR degradation. cas.orgembopress.org

The androgen receptor itself is physiologically regulated by a number of different E3 ligases, which can either promote its degradation or enhance its transcriptional activity. nih.gov This existing biological network provides a roster of potential E3 ligases that could be co-opted by rationally designed molecular glues.

| E3 Ligase | Effect on Androgen Receptor |

|---|---|

| MDM2 | Induces ubiquitin-mediated degradation nih.gov |

| CHIP | Induces ubiquitin-mediated degradation nih.gov |

| Skp2 | Induces ubiquitin-mediated degradation nih.gov |

| RNF6 | Promotes transcriptional activity via ubiquitination nih.gov |

| Siah2 | Promotes transcriptional activity via ubiquitination nih.gov |

Preclinical Synergy with Other Therapeutic Agents

To enhance therapeutic efficacy and overcome resistance, androgen receptor degraders are being evaluated in combination with other anticancer agents in preclinical models. nih.gov These studies aim to identify synergistic interactions that can lead to more durable responses.

One promising combination is the use of AR degradation enhancers with radiotherapy. researchgate.netnih.govnih.gov Radiotherapy can paradoxically increase the expression of AR protein in prostate cancer cells, potentially contributing to radioresistance. researchgate.netnih.gov Preclinical studies have shown that combining radiotherapy with the AR degradation enhancer ASC-J9® leads to better therapeutic outcomes. researchgate.netnih.govnih.gov The mechanism involves ASC-J9® targeting the radiation-induced AR, which increases DNA damage, alters DNA repair pathways, and activates apoptosis in cancer cells. researchgate.netnih.govnih.gov

Another area of investigation is the combination of AR degraders with PARP (poly ADP-ribose polymerase) inhibitors. nih.gov There is a strong biological rationale for this synergy, as the androgen receptor signaling pathway and PARP-mediated DNA damage repair are interconnected. nih.govurotoday.com Inhibition of AR can downregulate genes involved in homologous recombination repair, creating a "BRCA-ness" state that sensitizes cancer cells to PARP inhibitors. nih.gov Conversely, PARP inhibition can decrease AR transcriptional activity, enhancing the effect of AR-targeted therapies. nih.gov This bidirectional synergy suggests that a dual-pronged attack could be highly effective. urotoday.com The PROTAC AR degrader bavdegalutamide (B8270050) (ARV-110) has also shown enhanced activity in combination with abiraterone (B193195) in preclinical animal models. nih.gov

| AR Degrader/Enhancer | Combination Agent | Observed Synergistic Effect/Mechanism |

|---|---|---|

| ASC-J9® | Radiotherapy | Increased radiosensitivity, enhanced DNA damage, and apoptosis by targeting radiation-induced AR. researchgate.netnih.govnih.gov |

| AR Degraders (General) | PARP Inhibitors | AR inhibition can induce "BRCA-ness," sensitizing cells to PARP inhibition. PARP inhibition can suppress AR target gene expression. nih.gov |

| Bavdegalutamide (ARV-110) | Abiraterone | Enhanced tumor growth inhibition in preclinical models. nih.gov |

Q & A

Q. What is the molecular mechanism by which ARD-2 induces androgen receptor (AR) degradation?

ARD-2 is a proteolysis-targeting chimera (PROTAC) comprising three components:

- AR-binding ligand : Targets the AR protein (e.g., via competitive antagonism or allosteric modulation).

- E3 ubiquitin ligase-binding ligand : Recruits E3 ligases (e.g., VHL or MDM2) to ubiquitinate AR.

- Linker : Connects the two ligands and optimizes spatial orientation for ubiquitination . Upon binding, ARD-2 facilitates AR ubiquitination, leading to proteasomal degradation. This mechanism bypasses resistance seen with traditional AR antagonists .

Q. Which experimental assays are critical for validating ARD-2’s degradation efficacy in vitro?

Q. What cell lines are standard for testing ARD-2’s activity?

Common models include:

- VCaP : AR-amplified, sensitive to PROTAC degradation (DC50 ≤0.1 nM) .

- LNCaP : Expresses wild-type AR and T877A mutant (IC50 ~16.2 nM) .

- 22Rv1 : Harbors AR splice variants (e.g., AR-V7) to assess resistance mechanisms .

Advanced Research Questions

Q. How can linker optimization improve ARD-2’s degradation efficiency and pharmacokinetics?

Linker length and chemistry influence PROTAC stability and ternary complex formation. For example:

- Hydrophilic linkers (e.g., PEG-based) enhance solubility and oral bioavailability .

- Rigid linkers improve binding orientation between AR and E3 ligase, reducing off-target effects . Computational modeling (e.g., molecular dynamics) and structure-activity relationship (SAR) studies are critical for optimization .

Q. How do AR mutations (e.g., F876L, T878A) impact ARD-2’s efficacy, and how can this be addressed?

Mutations in the AR ligand-binding domain (LBD) often confer resistance to antagonists like enzalutamide. ARD-2’s degradation mechanism remains effective against:

- LBD mutants : Degradation bypasses competitive binding, as PROTACs target structural epitopes independent of ligand affinity .

- Splice variants (e.g., AR-V7) : Co-degradation of full-length AR and splice variants requires PROTACs to bind conserved regions outside the LBD . Functional assays in 22Rv1 cells (AR-V7+) are recommended to validate activity .

Q. What in vivo models are suitable for evaluating ARD-2’s therapeutic potential?

- Xenograft models : LNCaP or VCaP tumors in immunocompromised mice assess tumor regression and AR degradation (e.g., >90% degradation at 1 mg/kg in mice) .

- Patient-derived xenografts (PDX) : Recapitulate clinical heterogeneity and resistance mechanisms .

- Pharmacokinetic studies : Measure oral bioavailability (e.g., 51% in mice for ARD-2585) and blood-brain barrier penetration .

Q. How can proteomic profiling mitigate off-target risks of ARD-2?

Global proteomics (e.g., mass spectrometry) identifies non-AR proteins affected by ARD-2. For example:

- E3 ligase selectivity : Confirm preferential recruitment of VHL/MDM2 over other ligases (e.g., CRBN) .

- Ubiquitinome analysis : Maps AR-specific ubiquitination sites to validate mechanism .

Data Analysis and Contradictions

Q. Why do DC50 values for ARD-2 vary across cell lines (e.g., 0.1 nM in VCaP vs. 10.4 nM in 22Rv1)?

Variability arises from:

- AR expression levels : Amplified AR in VCaP enhances degradation efficiency .

- Proteasome activity : Cell-specific differences in ubiquitin-proteasome system function .

- Co-chaperone proteins : HSP90 stabilization of AR may reduce degradation in resistant lines .

Q. How to resolve discrepancies in AR degradation efficacy between in vitro and in vivo studies?

- Pharmacodynamic modeling : Correlate tumor AR levels with plasma concentrations of ARD-2 .

- Tissue-specific factors : Androgen levels, stromal interactions, and hypoxia may modulate PROTAC activity in vivo .

Methodological Recommendations

- Dose-response curves : Use 10-point dilution series to calculate DC50/IC50 values .

- Time-course experiments : Monitor AR degradation kinetics (e.g., maximal effect at 24–48 hours) .

- Resistance screens : Long-term ARD-2 exposure in vitro identifies compensatory pathways (e.g., glucocorticoid receptor upregulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.